

# CYP2D6-Mediated Formation of 4-Hydroxyphenyl Carvedilol

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## Compound of Interest

Compound Name: *Carvedilol metabolite 4-Hydroxyphenyl Carvedilol*

Cat. No.: *B193036*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of hypertension and congestive heart failure.[1][2] It is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[3] The clinical efficacy and safety profile of carvedilol are significantly influenced by its extensive hepatic metabolism, a process dominated by the cytochrome P450 (CYP) enzyme system.

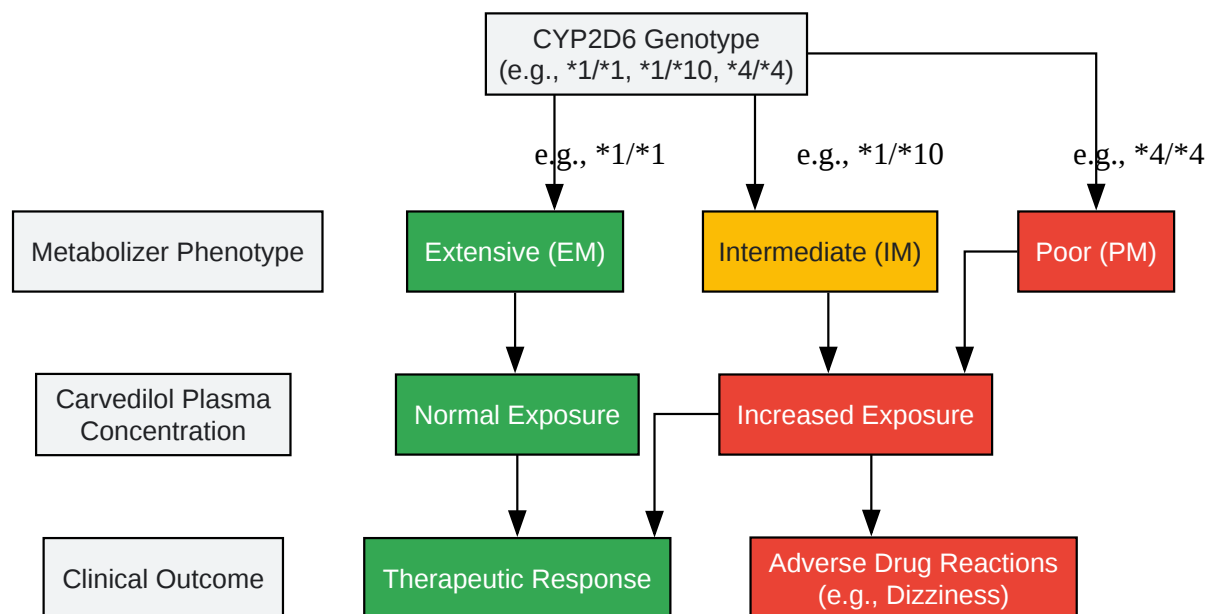
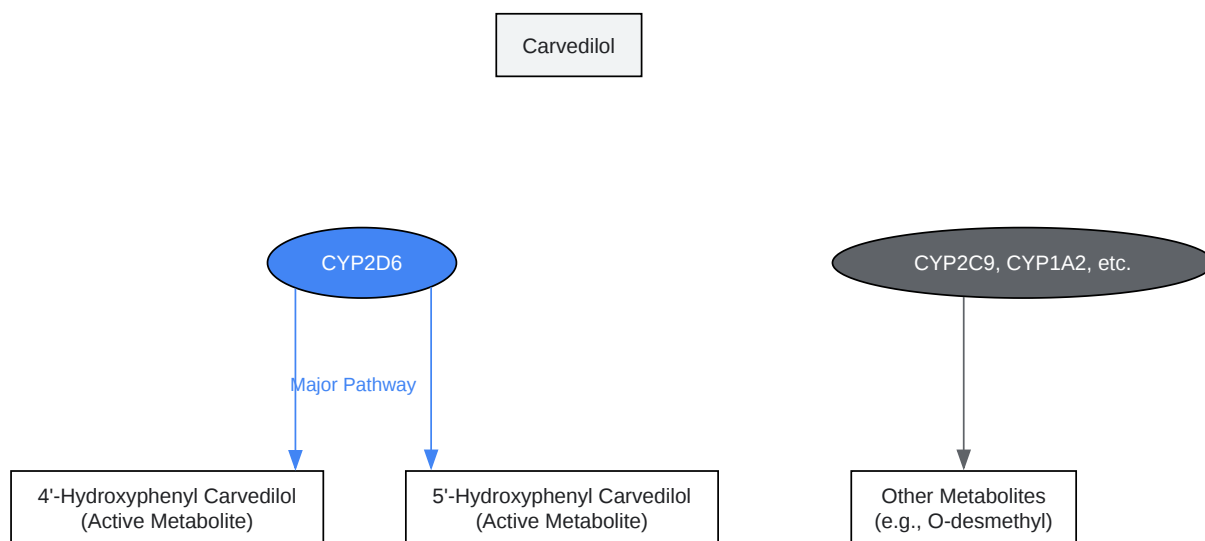
The main metabolic pathways for carvedilol include aromatic ring oxidation, demethylation, and subsequent glucuronidation.[4] Aromatic ring oxidation, which produces the active metabolites 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, is predominantly catalyzed by the highly polymorphic enzyme CYP2D6.[1][4][5] The 4'-hydroxyphenyl metabolite, in particular, is noted for being approximately 13 times more potent as a beta-blocker than the parent compound.[6] Given the critical role of CYP2D6 in activating carvedilol and the extensive genetic variability of the CYP2D6 gene, understanding this specific metabolic pathway is paramount for personalizing therapy and ensuring patient safety.

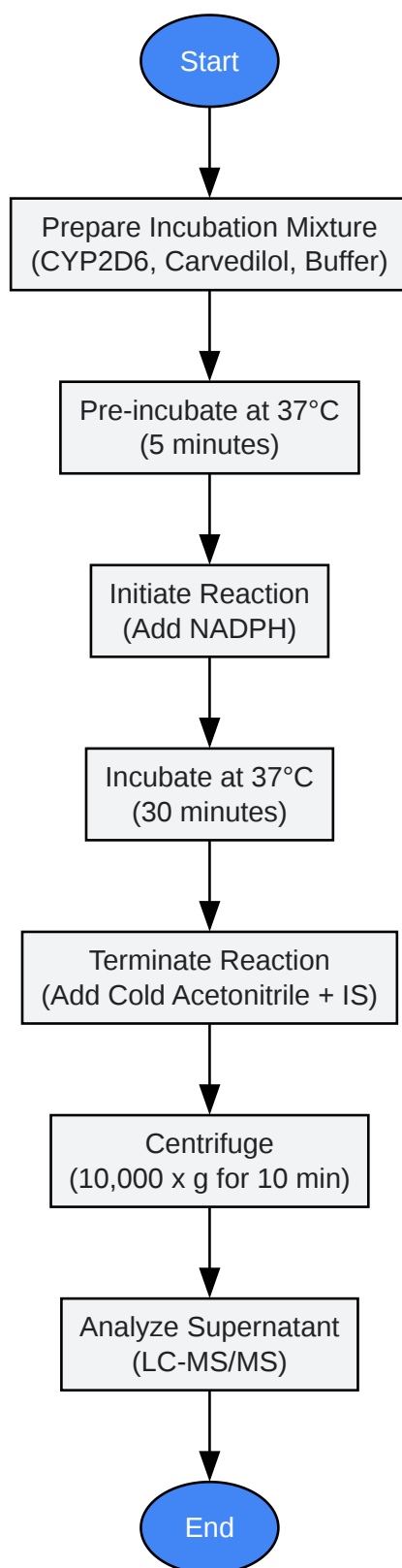
This technical guide provides an in-depth examination of the CYP2D6-mediated formation of 4'-hydroxyphenyl carvedilol, presenting quantitative kinetic data, detailed experimental protocols

for its study, and the clinical implications of genetic polymorphisms.

## Metabolic Pathway of Carvedilol Hydroxylation

Carvedilol undergoes extensive first-pass metabolism in the liver.<sup>[7]</sup> The hydroxylation of the phenyl ring is a key step, primarily mediated by CYP2D6, leading to the formation of 4'- and 5'-hydroxyphenyl carvedilol.<sup>[1][5]</sup> While other enzymes like CYP2C9, CYP3A4, and CYP1A2 contribute to the overall metabolism of carvedilol, CYP2D6 is the principal enzyme responsible for these specific hydroxylation reactions.<sup>[1][4]</sup> The metabolism is stereoselective; CYP2D6 exhibits a higher affinity for the R(+) enantiomer.<sup>[3][8]</sup>





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